molecular formula C12H15FO3 B13441376 Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate

Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate

Cat. No.: B13441376
M. Wt: 226.24 g/mol
InChI Key: UNLBEUJPMNQIRT-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate typically involves the esterification of 5-(4-fluorophenyl)-5-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 5-(4-fluorophenyl)-5-oxopentanoic acid.

    Reduction: Formation of 5-(4-fluorophenyl)-5-hydroxypentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypentanoate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 5-(4-chlorophenyl)-5-hydroxypentanoate
  • Methyl 5-(4-bromophenyl)-5-hydroxypentanoate
  • Methyl 5-(4-methylphenyl)-5-hydroxypentanoate

Comparison: Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it more suitable for certain applications compared to its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)-5-hydroxypentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h5-8,11,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLBEUJPMNQIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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